6-(2-Hydroxyanilino)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((2-Hydroxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a hydroxyphenyl group attached to the amino group at position 6 of the pyrimidine ring. Pyrimidine derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Hydroxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of chalcones with urea in the presence of a base. One common method includes the following steps :
Starting Materials: Chalcone (0.01 mol) and urea (0.01 mol).
Solvent: Anhydrous ethanol (50 ml).
Catalyst: 10% sodium hydroxide (6 ml).
Reaction Conditions: The reaction mixture is refluxed for 12 hours and then poured into ice-cold water to precipitate the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-((2-Hydroxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated pyrimidine derivatives.
Scientific Research Applications
6-((2-Hydroxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-((2-Hydroxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. It is known to inhibit the expression and activity of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . This inhibition is achieved through the compound’s ability to interfere with the signaling pathways that regulate these mediators, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: Known for its inhibitory effects on nitric oxide generation.
Pyrazolo[3,4-d]pyrimidine: Exhibits potent cytotoxic activities against various cancer cell lines.
Imidazo[1,2-a]pyridines: Recognized for their wide range of applications in medicinal chemistry.
Uniqueness
6-((2-Hydroxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its hydroxyphenyl group enhances its anti-inflammatory activity, making it a valuable compound for further research and development in medicinal chemistry.
Properties
CAS No. |
105147-86-2 |
---|---|
Molecular Formula |
C10H9N3O3 |
Molecular Weight |
219.20 g/mol |
IUPAC Name |
6-(2-hydroxyanilino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H9N3O3/c14-7-4-2-1-3-6(7)11-8-5-9(15)13-10(16)12-8/h1-5,14H,(H3,11,12,13,15,16) |
InChI Key |
KROCLOCEYZOUEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC(=O)NC(=O)N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.